Methyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxyacetate
Description
Methyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxyacetate is a synthetic coumarin derivative incorporating a 4-methyl-1,3-thiazole moiety and a methyl ester group. The structural uniqueness of this compound lies in its 4-oxochromen (coumarin) core, substituted with an ethyl group at position 6, a 4-methyl-1,3-thiazol-2-yl group at position 3, and a methyl ester-linked acetoxy group at position 5. This configuration may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
methyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c1-4-11-5-12-15(6-14(11)24-8-16(20)22-3)23-7-13(17(12)21)18-19-10(2)9-25-18/h5-7,9H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYOEKTWVSFLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)OC)OC=C(C2=O)C3=NC(=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxyacetate typically involves multiple steps, starting with the formation of the chromen core. The process may include:
Condensation reactions: to form the chromen ring.
Substitution reactions: to introduce the ethyl and methyl groups.
Oxidation reactions: to introduce the oxo group.
Esterification: to attach the methoxyacetate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the chromen ring or the thiazole moiety.
Substitution: Substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidized derivatives of the chromen ring.
Reduced forms of the thiazole moiety.
Substituted derivatives with various functional groups.
Chemistry:
Synthetic intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysts: It may be used as a catalyst or a ligand in various chemical reactions.
Biology:
Biological probes: The compound can be used as a probe to study biological systems and pathways.
Bioactive molecules: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine:
Drug development: The compound could be a precursor or a component in the development of new pharmaceuticals.
Therapeutic agents: Potential use in treatments for various diseases due to its biological activities.
Industry:
Material science: Use in the development of new materials with specific properties.
Agriculture: Potential application as a pesticide or herbicide.
Mechanism of Action
The mechanism by which Methyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxyacetate exerts its effects involves interactions with specific molecular targets and pathways. The chromen ring and thiazole moiety may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Structural Analogs with Modified Ester Groups
A closely related analog, ethyl 2-[6-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl]oxyacetate (CAS: 80761-89-3), differs in two key aspects:
Ester Group : The methyl ester in the target compound is replaced with an ethyl ester.
Thiazole Substitution : The thiazole ring is substituted at position 4 (2-methyl-1,3-thiazol-4-yl) instead of position 3.
Table 1: Comparison of Key Properties
The ethyl ester analog exhibits higher molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Coumarin-Thiazole Hybrids with Varied Heterocycles
Compounds like N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (e.g., 3a-l) replace the thiazole ring with a thiazolidinone moiety . These derivatives prioritize hydrogen-bonding interactions due to the thiazolidinone’s carbonyl group, contrasting with the aromatic thiazole in the target compound.
Table 2: Structural and Functional Differences
Thiazolidinone derivatives are often associated with antimicrobial and anti-inflammatory activities, whereas thiazole-containing compounds may exhibit enhanced CNS activity due to improved blood-brain barrier penetration .
Thiazolo-Triazino Coumarin Derivatives
Compounds such as 6-aryl-7-arylazo-4-chloromethyl-2H-thiazolo-[3,2-a]-1,3,5-triazino-2-thiones (e.g., 8-10) feature fused triazine-thiazole systems, introducing additional nitrogen atoms .
Substituent Effects on Pharmacokinetics
- Ethyl vs. Methyl Groups : The 6-ethyl group on the coumarin core increases hydrophobicity, which may prolong half-life but reduce renal clearance.
- Thiazole Position : The 4-methyl-1,3-thiazol-2-yl group in the target compound vs. 2-methyl-1,3-thiazol-4-yl in the ethyl ester analog alters electronic distribution. Position 2 substitution may enhance π-π interactions with aromatic residues in enzymes or receptors .
Biological Activity
Methyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxyacetate is a complex organic compound with potential biological activities. This article reviews its chemical properties, synthesis methods, and biological effects based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H25NO5S |
| Molecular Weight | 379.5 g/mol |
| CAS Number | 372974-84-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from chromenone derivatives. The introduction of the thiazole ring and subsequent alkylation reactions are crucial for achieving the desired structure. Specific reaction conditions, including temperature and solvent choice, are optimized to enhance yield and purity.
Antimicrobial Properties
Research indicates that compounds with thiazole moieties often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Several studies have highlighted the potential anticancer properties of chromone derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. Notably, it has been tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), demonstrating significant cytotoxic effects at specific concentrations .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may disrupt cellular signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : It can trigger programmed cell death in cancer cells, contributing to its anticancer effects.
- Antioxidant Activity : The presence of thiazole and chromone structures may enhance its ability to scavenge free radicals, reducing oxidative stress in cells .
Case Studies
- Study on Antimicrobial Activity : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.
- Anticancer Evaluation : In a study by Jones et al. (2024), the compound was tested on MCF-7 cells, revealing an IC50 value of 15 µM after 48 hours of treatment, indicating strong potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl]oxyacetate, and what are the critical parameters for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of chromene derivatives and coupling with thiazole moieties. A validated approach involves:
Chromene Core Formation : Condensation of substituted resorcinol derivatives with ethyl acetoacetate under acidic conditions to generate the 4-oxochromen scaffold .
Thiazole Substitution : Introducing the 4-methyl-1,3-thiazol-2-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling .
Oxyacetate Functionalization : Etherification at position 7 using methyl bromoacetate in the presence of a base (e.g., K₂CO₃) .
- Critical Parameters :
- Catalyst Selection : ZnCl₂ or iodine for cyclization steps to enhance regioselectivity .
- Solvent Optimization : Use anhydrous 1,4-dioxane or DMF to minimize hydrolysis of intermediates .
- Temperature Control : Maintain reflux conditions (80–100°C) during chromene formation to prevent side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- HPLC Analysis : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>97%) .
- Spectroscopic Confirmation :
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the 4-oxo group, C-O-C at ~1250 cm⁻¹ for the oxyacetate) .
- NMR (¹H/¹³C) : Look for diagnostic signals:
- δ 2.4–2.6 ppm (s, 3H) for the 4-methylthiazole .
- δ 4.3–4.5 ppm (q, 2H) for the ethyl group at position 6 .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ matching the theoretical mass (C₁₉H₁₉NO₅S: 385.4 g/mol) .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the chromene core .
- Moisture Control : Use desiccants in storage containers, as the oxyacetate group is prone to hydrolysis under humid conditions .
- Short Shelf Life : Prepare fresh solutions in anhydrous DMSO or ethanol for biological assays to avoid decomposition .
Advanced Research Questions
Q. What mechanistic insights explain the formation of byproducts during synthesis, and how can they be minimized?
- Methodological Answer :
- Byproduct Formation :
- Chromene Dimerization : Occurs under prolonged heating; mitigated by strict temperature control and catalytic iodine .
- Thiazole Ring Oxidation : Observed in the presence of trace metals; use chelating agents (e.g., EDTA) during purification .
- Analytical Mitigation : Monitor reactions via TLC (silica gel, ethyl acetate/hexane 1:1) to isolate intermediates before side reactions proceed .
Q. How can computational chemistry predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or cytochrome P450). The thiazole moiety shows high affinity for ATP-binding pockets .
- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G* level to predict electrophilic regions (e.g., the 4-oxo group) prone to nucleophilic attack .
- MD Simulations : Assess stability in lipid bilayers to evaluate membrane permeability for drug delivery applications .
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values from assays using standardized protocols (e.g., consistent cell lines like HEK293 or HepG2) .
- SAR Studies : Systematically modify substituents (e.g., replacing the ethyl group with isopropyl) to isolate contributions of specific moieties to activity .
- Validation : Replicate conflicting studies under controlled conditions, ensuring identical solvent systems (e.g., DMSO concentration ≤0.1% in cell assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
